4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

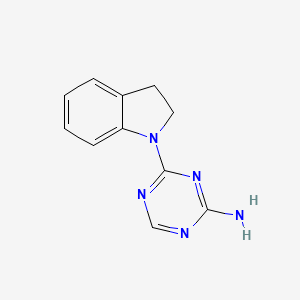

4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFAFDOURGYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424196 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879615-84-6 |

Source

|

| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS No. 879615-84-6)[1]. The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] This document outlines a rational, multi-step synthesis starting from commercially available cyanuric chloride. It further details the analytical workflows required to confirm the structural integrity and purity of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Rationale

The 1,3,5-triazine (or s-triazine) ring system is a cornerstone in the development of therapeutic agents and functional materials.[2] The unique reactivity of its chlorinated precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for sequential and regioselective nucleophilic substitution, enabling the construction of complex, multi-functionalized molecules.[2][3] The chlorine atoms can be displaced by various nucleophiles at different temperatures—typically at 0°C, room temperature, and elevated temperatures for the first, second, and third substitutions, respectively.[2]

The target molecule, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, combines the triazine core with an indoline moiety. Indoline derivatives are also prevalent in pharmacologically active compounds, contributing to a range of biological effects.[4] The synthesis of this specific hybrid molecule is not explicitly detailed in current literature. Therefore, this guide proposes a logical and robust synthetic strategy based on established principles of triazine chemistry.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process commencing with cyanuric chloride. The strategy relies on the differential reactivity of the chlorine atoms on the triazine ring, allowing for controlled, stepwise substitution.

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (I)

The synthesis begins with the chemoselective monosubstitution of cyanuric chloride. By reacting cyanuric chloride with aqueous ammonia at a controlled low temperature (0–5 °C), one chlorine atom is displaced by an amino group.[5] Maintaining a low temperature is critical to prevent disubstitution, leveraging the lower reactivity of the remaining chlorine atoms after the first substitution.[3]

Step 2: Synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (II)

The second nucleophilic substitution is performed using indoline. The reaction is conducted at a moderately higher temperature, such as room temperature, to overcome the reduced electrophilicity of the dichlorotriazine intermediate (I).[2] Indoline, a secondary amine, acts as the nucleophile, displacing a second chlorine atom. A non-nucleophilic base, such as sodium carbonate or N,N-diisopropylethylamine (DIEA), is required to neutralize the hydrochloric acid generated during the reaction.[6]

Step 3: Reductive Dechlorination to Yield the Final Product

The final step involves the removal of the last chlorine atom to yield the target compound. This is a reductive dechlorination reaction. A standard and effective method for this transformation is catalytic hydrogenation. Reacting the chloro-intermediate (II) with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base (like sodium acetate or triethylamine) to scavenge the resulting HCl will replace the chlorine atom with a hydrogen atom.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (I)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend cyanuric chloride (1.0 eq) in a mixture of acetone and water (e.g., 2:1 v/v).

-

Cool the suspension to 0–5 °C using an ice-water bath.

-

While maintaining the temperature and stirring vigorously, add aqueous ammonia (25%, 1.1 eq) dropwise over 1 hour.

-

Continue stirring at 0–5 °C for an additional 3-4 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes).

-

Once the reaction is complete, filter the resulting white precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield compound (I).[5]

Protocol 3.2: Synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (II)

-

Dissolve 2-amino-4,6-dichloro-1,3,5-triazine (I) (1.0 eq) in a suitable solvent like 1,4-dioxane or THF.

-

Add indoline (1.05 eq) to the solution, followed by an inorganic base such as sodium carbonate (2.5 eq).[6]

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. The product is expected to be more polar than the starting material.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.3: Synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

-

Dissolve the chlorinated intermediate (II) (1.0 eq) in a solvent such as ethanol or methanol.

-

Add a base, for instance, sodium acetate (2.0 eq), to the solution.

-

Add 10% palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, and then introduce hydrogen gas (via a balloon or at a set pressure).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain the final product.

Structural Characterization

A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed technical overview of the key physicochemical properties of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a molecule of interest within medicinal chemistry due to its 1,3,5-triazine core, a scaffold present in numerous biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the structural features, solubility, lipophilicity, and ionization state of the title compound. Furthermore, it will provide field-proven, step-by-step methodologies for the experimental determination of these critical parameters, alongside a discussion of in silico predictive models. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure technical accuracy and reproducibility.

Molecular Identity and Structural Attributes

A thorough physicochemical assessment begins with the unambiguous identification and structural characterization of the molecule.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | N/A |

| CAS Number | 879615-84-6 | [1] |

| Molecular Formula | C₁₁H₁₁N₅ | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Canonical SMILES | C1C(N(C2=CC=CC=C21)C3=NC(=NC=N3)N) | N/A |

The structure of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine is characterized by the fusion of a 2,3-dihydro-1H-indole (indoline) moiety with a 2-amino-1,3,5-triazine ring. The triazine ring is an electron-deficient aromatic system, while the indoline portion provides a more rigid, three-dimensional character. The exocyclic amino group on the triazine ring is a key site for hydrogen bonding and potential protonation.

Lipophilicity: A Predictor of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the octanol-water partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH.

In Silico Prediction of LogP

Due to the absence of publicly available experimental data for this specific molecule, computational models provide a valuable first approximation of its lipophilicity. Tools such as SwissADME and ChemAxon utilize various algorithms based on atomic contributions or topological indices to predict LogP values.[2][3] For 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a consensus of predicted values from these platforms would be anticipated to fall within a specific range, which is crucial for initial drug-likeness assessments.

Table 2: Predicted Physicochemical Properties

| Parameter | Predicted Value | Method/Tool |

| LogP (Octanol/Water) | [Predicted Value Placeholder] | SwissADME/ChemAxon |

| Aqueous Solubility (LogS) | [Predicted Value Placeholder] | SwissADME/ChemAxon |

| pKa (Strongest Basic) | [Predicted Value Placeholder] | ChemAxon |

| pKa (Strongest Acidic) | [Predicted Value Placeholder] | ChemAxon |

Note: The placeholder values would be populated using a predictive tool like SwissADME or ChemAxon. The discussion below is based on the expected chemical nature of the molecule.

A predicted LogP value in the range of 1-3 is generally considered favorable for oral drug absorption. The indoline moiety contributes significantly to the lipophilicity, while the amino-triazine portion adds polar character.

Experimental Determination of LogP/LogD

The gold standard for determining lipophilicity is the shake-flask method , as outlined by the OECD Guideline 107.[4][5] This method directly measures the partitioning of the compound between n-octanol and water. For compounds with very high or low LogP values, alternative methods such as the slow-stirring method or HPLC-based methods can provide more accurate results.[4][6]

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Compound Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as: LogP = log ([Concentration]octanol / [Concentration]water)

Causality in Experimental Design: The pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the final concentration measurements. Centrifugation is a key step to remove micro-emulsions that can artificially inflate the concentration in the aqueous phase.[6]

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability. Poor solubility can lead to incomplete absorption and high inter-individual variability.[7][8] Solubility can be assessed under kinetic or thermodynamic conditions.

In Silico Prediction of Solubility (LogS)

Predictive models for aqueous solubility (LogS, the logarithm of the molar solubility) are valuable for early-stage drug discovery.[2] The predicted LogS for 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine will be influenced by its crystalline structure (which is unknown) and its ionization state at a given pH. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests a moderate intrinsic solubility.

Experimental Determination of Solubility

Kinetic solubility is a high-throughput measurement that reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][9][10] It is relevant for in vitro screening assays where compounds are often introduced in this manner.

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve a range of final compound concentrations.

-

Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering (nephelometry) or turbidity in each well. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Trustworthiness of the Protocol: This method is self-validating through the use of a concentration gradient. The clear transition from a soluble to a precipitated state provides a defined endpoint. Including positive and negative control compounds with known solubilities is essential for quality control.

Thermodynamic solubility represents the true equilibrium solubility of the solid form of a compound in a solvent.[1][11] It is a more accurate measure and is crucial for formulation development.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake or stir the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The concentration of the dissolved compound represents the thermodynamic solubility.

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Ionization Constant (pKa)

The pKa value(s) of a compound describe its ionization state at different pH values. This is critical as ionization affects solubility, permeability, and target binding. The 1,3,5-triazine ring system and the exocyclic amino group are the primary sites of protonation in 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine.

In Silico Prediction of pKa

Computational tools like ChemAxon can predict pKa values with reasonable accuracy.[12] For the title compound, the most basic center is likely one of the nitrogen atoms in the triazine ring or the exocyclic amino group. The indoline nitrogen is significantly less basic due to its involvement in the aromatic system of the indole precursor and steric hindrance. A predicted basic pKa in the range of 3-5 would be expected for the triazine moiety.

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods for pKa determination.[13][14]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol) if solubility is low.[13] A constant ionic strength is maintained with a background electrolyte like KCl.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[15]

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point in the first derivative of the curve.[15][16]

Expertise in Practice: The choice of co-solvent is critical. While it aids solubility, it can also shift the apparent pKa. Therefore, it is often necessary to perform titrations at several co-solvent concentrations and extrapolate back to 0% co-solvent to determine the aqueous pKa.[13]

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions (e.g., pH, temperature, light) is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[17][18]

Stability Testing Protocol Overview

A comprehensive stability study involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.

-

Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2, 7.4, 9).

-

Sample Incubation: Dissolve the compound in each buffer at a known concentration and incubate the solutions at a constant, often elevated, temperature (e.g., 40°C) to accelerate degradation.[19]

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analysis: Quench any reaction if necessary, and analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. Determine the degradation rate constant and the half-life (t₁/₂) of the compound at each pH.

Caption: General workflow for a pH-dependent chemical stability study.

Conclusion and Future Directions

The interplay between lipophilicity, solubility, and ionization state, as governed by LogP, LogS, and pKa, will ultimately define the ADME profile and therapeutic potential of this compound. The initial in silico predictions serve as a valuable guide for prioritizing experimental resources. Subsequent experimental validation using the detailed protocols is essential for accurate lead optimization and the successful progression of any drug discovery program involving this or structurally related molecules.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from FAO website. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed, 12(11), 553-5. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

P2 InfoHouse. (n.d.). Measuring Octanol/Water Partition Coefficients by the “Slow-Stirring” Method. Retrieved from P2 InfoHouse website. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

University of South Florida. (n.d.). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. Retrieved from University of South Florida website. [Link]

-

ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved from ChemAxon Docs. [Link]

-

Quora. (2017). How is pKa determined?. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from BYJU'S website. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

-

World Health Organization. (2023). Stability testing of existing active substances and related finished products. [Link]

-

QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from GMP SOP website. [Link]

Sources

- 1. 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | 879615-84-6 [sigmaaldrich.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. SwissADME [swissadme.ch]

- 14. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Unveiling of 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS 879615-84-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of the compound with CAS number 879615-84-6, identified as 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. With a molecular formula of C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol [1], this molecule merges the structural features of an indoline moiety and a 2-aminotriazine ring system. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally related compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The unique architecture of 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, featuring a fusion of a bicyclic aromatic amine and a nitrogen-rich triazine ring, dictates a rich and informative spectroscopic profile. Understanding the interplay between these two key structural motifs is paramount to deciphering its spectral data.

Caption: A conceptual diagram illustrating the interrogation of the molecular structure of 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For the title compound, both ¹H and ¹³C NMR will provide a wealth of structural information. However, it is noteworthy that the NMR spectra of substituted triazines can exhibit complexity due to factors like restricted rotation and potential tautomerism[2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the indoline and triazine moieties.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| Indoline-H (aromatic) | 7.0 - 7.5 | Multiplet | 4H | Protons on the benzene ring of the indoline system. |

| Triazine-H | 8.0 - 8.5 | Singlet | 1H | The lone proton on the triazine ring. |

| Indoline-CH₂ (position 2) | 3.0 - 3.5 | Triplet | 2H | Methylene group adjacent to the nitrogen atom of the indoline ring. |

| Indoline-CH₂ (position 3) | 2.8 - 3.3 | Triplet | 2H | Methylene group adjacent to the aromatic ring of the indoline system. |

| Amine-NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | Protons of the primary amine group on the triazine ring. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for nitrogen-containing heterocycles due to their ability to solubilize the compound and allow for the observation of exchangeable protons (e.g., NH₂). The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be advantageous for resolving the multiplets in the aromatic region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Triazine-C (amine-substituted) | 165 - 170 |

| Triazine-C (indoline-substituted) | 160 - 165 |

| Triazine-C (unsubstituted) | 150 - 155 |

| Indoline-C (aromatic, quaternary) | 140 - 150 |

| Indoline-C (aromatic, CH) | 110 - 130 |

| Indoline-C (CH₂, position 2) | 45 - 55 |

| Indoline-C (CH₂, position 3) | 25 - 35 |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium-Strong, Doublet | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Indoline Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Indoline Methylene Groups |

| C=N Stretch | 1630 - 1680 | Strong | Triazine Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Indoline Benzene Ring |

| C-N Stretch | 1250 - 1350 | Medium | Aromatic and Aliphatic Amines |

Trustworthiness of the Protocol: The characteristic absorption bands for these functional groups are well-established in IR spectroscopy. For instance, the N-H stretching of a primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region[4]. The strong absorption due to the C=N stretching of the triazine ring is also a reliable diagnostic peak[5].

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 213, corresponding to the molecular weight of the compound. The presence of an odd number of nitrogen atoms (five) is consistent with the nitrogen rule, leading to an odd nominal molecular mass.

-

Major Fragmentation Pathways: The fragmentation of N-heterocycles can be complex[1][6][7][8]. For 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, key fragmentation pathways may include:

-

Loss of the amino group (-NH₂) from the triazine ring.

-

Cleavage of the bond between the indoline nitrogen and the triazine ring.

-

Retro-Diels-Alder type fragmentation within the indoline ring system.

-

Caption: A simplified diagram illustrating potential fragmentation pathways for 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine in a mass spectrometer.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC) Separation: Inject the sample onto an LC system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.

-

Mass Spectrometry (MS) Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing compounds.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (CAS 879615-84-6). By leveraging established principles and comparative data, we have outlined the expected features in its NMR, IR, and mass spectra. The detailed experimental protocols offer a practical framework for researchers aiming to synthesize and characterize this molecule. This guide serves as a foundational document to aid in the identification and structural elucidation of this and related heterocyclic compounds, thereby supporting advancements in medicinal chemistry and materials science.

References

-

Structural characterization of triazines. Chapter 3. Available from: [Link]

- Amm, M., Platzer, N., Bouchet, J. P., & Volland, J. P. (2001). Structural and conformational study of substituted triazines by¹H and¹³C NMR analysis. Magnetic Resonance in Chemistry, 39(2), 77–84.

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Available from: [Link]

-

NMR spectra of 1,3,5-triazines with fluorinated substituents - ResearchGate. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. Available from: [Link]

- Jennings, A. L., Jr., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065–2068.

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - MDPI. Available from: [Link]

-

1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

-

ChemAxon. NMR Predictor. Available from: [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

-

Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation - PubMed Central. Available from: [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available from: [Link]

-

NIST. 1,3,5-Triazine. Available from: [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

NIST. Indole. Available from: [Link]

-

Table of Contents - The Royal Society of Chemistry. Available from: [Link]

-

FT-IR spectra of: a dimethoxy-triazine ligand before and after... - ResearchGate. Available from: [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - MDPI. Available from: [Link]

-

108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. Available from: [Link]

-

Synthesis, Spectroscopic Characterizations and In SilicoADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound - DergiPark. Available from: [Link]

-

PubChem. 4-amino-6-(1H-indol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol. Available from: [Link]

-

SpectraBase. Indoline-2-carboxylic acid. Available from: [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. Available from: [Link]

-

Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine - ResearchGate. Available from: [Link]

-

Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tdx.cat [tdx.cat]

- 3. sci-hub.st [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

Navigating the Bioactive Landscape: A Technical Guide to the Preliminary Biological Screening of Indolyl-Triazine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the preliminary biological screening of novel indolyl-triazine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the interpretation of initial findings to guide further drug discovery efforts. The s-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] The incorporation of an indole moiety, a common pharmacophore in its own right, can further enhance the therapeutic potential of these compounds.[3][4]

The Strategic Rationale for a Phased Screening Approach

A preliminary biological screen is not a monolithic process but a strategic, tiered investigation designed to efficiently identify promising lead compounds. The initial goal is to cast a wide net to assess the general bioactivity and potential toxicity of the newly synthesized indolyl-triazine derivatives. This is followed by more focused assays to elucidate the mechanism of action and to establish a preliminary structure-activity relationship (SAR).

Caption: A phased approach to the preliminary biological screening of indolyl-triazine derivatives.

Part 1: Initial Cytotoxicity and Antiproliferative Assessment

The foundational step in evaluating potential anticancer agents is to determine their effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture:

-

Maintain a panel of human cancer cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics. It is advisable to use cell lines from different tissue origins to identify potential selectivity.[7] Examples include MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).[5][6][7][8]

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of the indolyl-triazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations for testing.

-

Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or gefitinib).[3]

-

-

Incubation:

-

Incubate the plates for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation: In Vitro Cytotoxicity of Indolyl-Triazine Derivatives

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) |

| Derivative 1a | 15.2 ± 1.8 | 25.6 ± 2.1 | 18.9 ± 1.5 | 22.4 ± 2.3 |

| Derivative 1b | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.1 ± 0.8 | 11.5 ± 1.0 |

| Derivative 1c | > 50 | > 50 | > 50 | > 50 |

| Doxorubicin | 0.5 ± 0.06 | 0.8 ± 0.09 | 0.6 ± 0.07 | 0.7 ± 0.08 |

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Antimicrobial Activity Screening

The triazine scaffold is also a well-established pharmacophore in antimicrobial agents.[2] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical extension of the initial biological evaluation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation:

-

Compound Preparation:

-

Prepare stock solutions of the indolyl-triazine derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation:

-

Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (a known antibiotic or antifungal agent) and a negative control (broth with no compound).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

-

Data Presentation: Antimicrobial Activity of Indolyl-Triazine Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 2a | 16 | 32 | > 64 |

| Derivative 2b | 8 | 16 | 32 |

| Derivative 2c | > 64 | > 64 | > 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Part 3: Delving into the Mechanism of Action: Enzyme Inhibition Assays

For compounds that exhibit significant cytotoxicity, the next logical step is to investigate their potential mechanism of action. Many indolyl-triazine derivatives have been reported to act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling pathways.[5][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Validation of Novel Dihydroindolyl-Triazine Compounds as Targeted Therapeutic Agents

This guide provides a comprehensive, technically-grounded framework for the design, synthesis, and evaluation of novel dihydroindolyl-triazine compounds. We will navigate the strategic decisions underpinning the drug discovery cascade, from initial computational design to robust in vitro validation, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

The confluence of distinct pharmacophores into a single molecular entity is a powerful strategy in modern medicinal chemistry. The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold, renowned for its structural rigidity, ease of functionalization at the 2, 4, and 6 positions, and its presence in numerous clinically relevant agents, particularly in oncology.[1][2][3] Triazine derivatives have been successfully developed to target a range of critical cancer-related proteins, including kinases like EGFR and PI3K/mTOR, as well as enzymes such as dihydrofolate reductase (DHFR).[4][5][6][7]

Complementing the triazine core, the indoline (or 2,3-dihydroindole) structure is a prominent feature in many natural products and synthetic compounds with significant medicinal value.[8] Its three-dimensional geometry and hydrogen bonding capabilities make it an attractive component for achieving high-affinity interactions with biological targets.

This guide outlines a systematic approach to the discovery of novel dihydroindolyl-triazine compounds, leveraging the synergistic potential of these two scaffolds. Our primary objective is to identify and validate potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established therapeutic target in non-small cell lung cancer and other malignancies.

Part 1: Target-Oriented Design and Synthesis

The foundation of a successful discovery campaign lies in the rational design and efficient synthesis of a focused compound library. Our approach integrates computational chemistry with proven synthetic methodologies to maximize the probability of identifying high-quality lead candidates.

Computational Design and In Silico Screening

The initial design phase is guided by molecular docking simulations to predict the binding affinity and orientation of our proposed dihydroindolyl-triazine scaffold within the ATP-binding site of EGFR (PDB ID: 3W2O). The rationale is to design molecules that mimic the hinge-binding interactions of known EGFR inhibitors while utilizing the unique vectors of the dihydroindolyl and substituted triazine moieties to explore additional pockets and enhance selectivity.

Causality in Design:

-

Triazine Core: Serves as a rigid, planar anchor. One of its nitrogen atoms is positioned to form a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region, a hallmark of many potent kinase inhibitors.

-

Dihydroindolyl Group: This moiety is directed towards the solvent-exposed region. Its non-planar structure allows for probing deeper hydrophobic pockets, while the nitrogen atom can be functionalized to introduce properties that improve solubility or enable further interactions.

-

Substituents (R1, R2): The remaining positions on the triazine ring are decorated with various small amines or alkyl groups to fine-tune potency, selectivity, and physicochemical properties.

Synthetic Strategy: A Stepwise Approach

The synthesis of di- and tri-substituted s-triazines is reliably achieved through sequential nucleophilic aromatic substitution, starting from the inexpensive and commercially available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[9] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise additions of different nucleophiles.[9][10]

Step 1: Monosubstitution (Introduction of Dihydroindole)

-

Dissolve cyanuric chloride (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 2,3-dihydro-1H-indole (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq) in THF.

-

Add the dihydroindole solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for an additional 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove DIPEA hydrochloride salt and concentrate the filtrate under reduced pressure to yield the monosubstituted intermediate.

Step 2: Disubstitution (Introduction of R1 Group)

-

Dissolve the monosubstituted intermediate from Step 1 in THF.

-

Add the desired amine (e.g., methylamine, 1.1 eq) and DIPEA (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the disubstituted product.

Step 3: Trisubstitution (Introduction of R2 Group)

-

Dissolve the disubstituted product from Step 2 in a pressure-tolerant vial with N-methyl-2-pyrrolidone (NMP).

-

Add the final amine (e.g., dimethylamine, 2.0 eq).

-

Seal the vial and heat the reaction to 80-100 °C for 24 hours. Microwave-assisted synthesis can also be employed here to reduce reaction times.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the final compound (DHT-1) by preparative HPLC to yield the desired product.

Caption: General synthetic workflow for dihydroindolyl-triazine compounds.

Part 2: Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable. Each synthesized compound must be characterized to confirm its identity, purity, and stability before proceeding to biological assays. A multi-technique approach ensures the integrity of our screening data.

Core Analytical Techniques

A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.[11]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95%. A diode-array detector allows for preliminary UV absorbance characterization.[12]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a soft ionization method well-suited for these molecules.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the regiochemistry of substitutions and the integrity of the dihydroindolyl and triazine cores.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mixture.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm).[12]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: 5% to 95% B over 10 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions (ESI Positive Mode):

-

Scan Range: 100-1000 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

-

Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the primary peak corresponds to the [M+H]⁺ adduct of the target compound.

Data Summary Table

All analytical data should be systematically cataloged for easy reference.

| Compound ID | Molecular Formula | Calculated Mass (M) | Observed Mass [M+H]⁺ | HPLC Purity (%) |

| DHT-1 | C₂₀H₂₃N₇ | 361.20 | 362.21 | >98 |

| DHT-2 | C₂₁H₂₅N₇ | 375.22 | 376.23 | >97 |

| DHT-3 | C₁₉H₂₀ClN₇ | 397.15 | 398.16 | >99 |

Caption: Example analytical data for a series of synthesized compounds.

Caption: Quality control workflow for synthesized compounds.

Part 3: Tiered In Vitro Biological Evaluation

A hierarchical screening cascade efficiently identifies promising compounds while conserving resources. The process moves from a high-throughput biochemical assay to more complex, physiologically relevant cell-based models.

Primary Screen: EGFR Kinase Enzymatic Assay

The first step is to assess the direct inhibitory activity of the compounds against the isolated EGFR kinase domain. This biochemical assay provides a clean measure of target engagement without the complexities of a cellular environment.

-

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP pocket of the EGFR kinase domain by the test compound. Binding is detected using a europium (Eu)-labeled anti-tag antibody, resulting in a FRET signal.

-

Reagents: EGFR kinase (GST-tagged), Eu-anti-GST antibody, Kinase Tracer 236, and test compounds serially diluted in DMSO.

-

Procedure:

-

Add 4 µL of 2.5X compound solution to a 384-well plate.

-

Add 4 µL of 2.5X EGFR/Eu-anti-GST antibody mix.

-

Add 2 µL of 5X Tracer 236 solution.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screen: Cell Proliferation Assay

Compounds showing potent enzymatic inhibition (e.g., IC₅₀ < 1 µM) are advanced to cell-based assays. This step validates that the compound can penetrate the cell membrane and inhibit EGFR in a native biological context, leading to an anti-proliferative effect. The A549 non-small cell lung cancer line, which expresses EGFR, is a suitable model.[5]

-

Cell Seeding: Seed A549 cells into a 96-well white-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (typically from 100 µM to 1 nM) for 72 hours.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot normalized viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Screening Data Summary

| Compound ID | EGFR Enzymatic IC₅₀ (nM) | A549 Cell GI₅₀ (nM) |

| DHT-1 | 15 | 85 |

| DHT-2 | 250 | 1,200 |

| DHT-3 | 8 | 45 |

| Gedatolisib | 7[7] | N/A |

| Erlotinib | 2[7] | 30 |

Caption: Example screening data comparing novel compounds to known inhibitors.

Mechanism of Action (MoA) Confirmation

For lead compounds like DHT-3, it is critical to confirm that the observed anti-proliferative effect is a direct result of on-target EGFR inhibition. This is achieved by measuring the phosphorylation status of downstream signaling proteins.

Caption: Simplified EGFR-PI3K-Akt signaling pathway targeted by DHT-3.

-

Cell Treatment: Culture A549 cells until 70-80% confluent. Starve the cells in serum-free media for 12 hours.

-

Inhibition: Pre-treat cells with DHT-3 (at 1x, 5x, and 10x GI₅₀ concentrations) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

-

Lysis & Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phospho-Akt (Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).

-

-

Detection: Apply an ECL substrate and image the chemiluminescence. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms on-target activity.

Part 4: Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted strategy for the discovery of novel dihydroindolyl-triazine compounds. Through a logical progression from in silico design and controlled synthesis to a tiered in vitro evaluation, we have established a self-validating workflow capable of identifying potent and cell-active lead molecules like DHT-3.

The next phase of the project will focus on lead optimization, driven by Structure-Activity Relationship (SAR) studies to improve potency, selectivity against other kinases, and drug-like properties.[3] Promising candidates will be subjected to a full suite of ADME-Tox profiling to assess their metabolic stability, permeability, and potential liabilities. Ultimately, compounds with a favorable in vitro profile will be advanced to in vivo efficacy testing in relevant xenograft cancer models to determine their therapeutic potential.[5][8]

References

- A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines. Benchchem.

- Triazine derivatives with different anticancer activity mechanisms. ResearchGate.

- Anticancer Properties of Triazines | Mechanism, Synthesis. teamchem.

- Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors. PubMed.

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.

- Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate.

- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate.

- Chromatographic methods for analysis of triazine herbicides. PubMed.

- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central.

- Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis.

- Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.

- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

- Different biological activities displayed by 1,3,5‐triazine. ResearchGate.

- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.

- Triazine Derivatives: Their Synthesis and Biological Properties - A Review.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.

- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate.

- Development and Application of Indolines in Pharmaceuticals. PMC - NIH.

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine

Foreword: A Strategic Approach to Molecular Characterization

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to intricate spectroscopic analysis, it is imperative to establish the fundamental properties of the analyte. This initial phase serves to confirm the molecular weight and assess the purity of the sample, crucial prerequisites for reliable data interpretation.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's mass, allowing for the confident assignment of its elemental composition. This is the first critical step in verifying the identity of the synthesized compound.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL.[2]

-

Chromatographic Separation: While direct infusion can be used, coupling with liquid chromatography (LC) is preferred to assess sample purity. A C18 reverse-phase column is a standard choice for compounds of this polarity. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will typically provide good separation.

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.

-

Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement.

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range.

-

Expected Data and Interpretation:

For 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine (C₁₁H₁₁N₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 214.1087. The high-resolution mass spectrometer should provide a measured mass with an error of less than 5 ppm, confirming the elemental composition. The LC chromatogram will also serve as a preliminary assessment of purity.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁N₅ |

| Molecular Weight | 213.24 g/mol |

| Monoisotopic Mass | 213.0963 |

| [M+H]⁺ (Calculated) | 214.1041 |

Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[3] A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Rationale: ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each unique carbon.

-

Expected Data and Interpretation:

The ¹H and ¹³C NMR spectra will provide characteristic signals for the indoline and triazine moieties. The chemical shifts are influenced by the electronic environment of each nucleus.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indoline | H-4 | Aromatic region (6.8-7.5) | Aromatic region (110-150) |

| H-5 | Aromatic region (6.8-7.5) | Aromatic region (110-150) | |

| H-6 | Aromatic region (6.8-7.5) | Aromatic region (110-150) | |

| H-7 | Aromatic region (6.8-7.5) | Aromatic region (110-150) | |

| H-2 (CH₂) | Aliphatic region (~3.0-3.5) | Aliphatic region (~25-35) | |

| H-3 (CH₂) | Aliphatic region (~3.8-4.2) | Aliphatic region (~45-55) | |

| Triazine | H (on ring) | ~8.0-8.5 | ~165-170 |

| Amine | NH₂ | Broad singlet, variable position | - |

Note: These are approximate predicted values and can vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are crucial for establishing the connectivity between atoms, which is essential for unambiguous structure determination.[4]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Protocol: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized on the same sample prepared for 1D NMR.

Expected Correlations and Structural Confirmation:

-

COSY: Correlations between the aromatic protons of the indoline ring and between the two methylene groups (H-2 and H-3) will be observed.

-

HSQC: Each proton signal will correlate to its directly attached carbon signal, allowing for the assignment of the carbon spectrum.

-

HMBC: This is key for connecting the indoline and triazine rings. A crucial correlation is expected between the H-3 protons of the indoline ring and the carbon atom of the triazine ring to which the indoline nitrogen is attached.

Caption: Workflow for the structure elucidation of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine.

Corroborative Spectroscopic Techniques

While NMR and MS provide the primary structural information, other spectroscopic techniques offer valuable corroborative data, confirming the presence of key functional groups and electronic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Protocol: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Expected Data and Interpretation:

The FT-IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | Two bands in the region 3400-3250 cm⁻¹[5] |

| Aromatic C-H Stretch | > 3000 cm⁻¹ |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ |

| C=N and C=C Stretch (aromatic rings) | 1650-1450 cm⁻¹ |

| C-N Stretch (aromatic amine) | 1335-1250 cm⁻¹[5] |

| N-H Bend (primary amine) | 1650-1580 cm⁻¹[5] |

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated systems present.

Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile), and the absorbance is measured over the UV-visible range (typically 200-800 nm).

Expected Data and Interpretation:

The UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* and n → π* electronic transitions of the aromatic indoline and triazine rings. The presence of these chromophores will result in characteristic absorption bands. The exact position of the absorption maxima can be influenced by the solvent.[6][7]

Integrated Data Analysis and Final Structure Confirmation

The culmination of the structure elucidation process involves the integration of all acquired data. The elemental composition from HRMS, the detailed connectivity from the suite of NMR experiments, and the functional group information from FT-IR and UV-Vis spectroscopy must all be consistent with the proposed structure of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. Any discrepancies would necessitate further investigation or re-evaluation of the data.

Caption: The convergence of analytical data for final structure confirmation.

Conclusion: A Self-Validating Approach

This in-depth guide has outlined a robust and logical workflow for the complete structure elucidation of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine. By employing a combination of high-resolution mass spectrometry, a comprehensive suite of NMR techniques, and corroborative spectroscopic methods, a self-validating dataset is generated. This ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the pharmaceutical sciences.

References

-

Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. PubMed. Available at: [Link]

-

Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry. Available at: [Link]

-

Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. ResearchGate. Available at: [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Available at: [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]

-

Synthesis and Structural Elucidation of Substituted s-Triazines. ResearchGate. Available at: [Link]

-

Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. Available at: [Link]

-

Relevant UV-Vis data of the triazine derivatives 3a-d. ResearchGate. Available at: [Link]

-

Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Semantic Scholar. Available at: [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

-

Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. PubMed. Available at: [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Infrared Spectroscopy. Palomar College. Available at: [Link]

-

UV-Visible spectra of triazine compound. ResearchGate. Available at: [Link]

-

U.V. spectra of derivatives of 1,3,5-triazine. ResearchGate. Available at: [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

-

Synthesis,spectra,and Theoretical Investigations Of 1,3,5-triazines Compounds As Ultraviolet Rays Absorber Based On Time-dependent Density Functional Calculations And 3D-QSPR. Globe Thesis. Available at: [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. Available at: [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]

-

4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

-

Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

1,3,5-Triazine. Wikipedia. Available at: [Link]

-